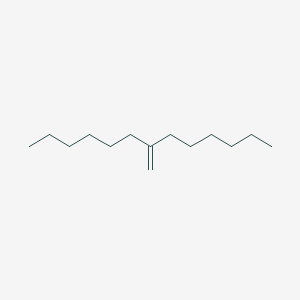
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a quaternary ammonium salt that is commonly used as a phase-transfer catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium is not fully understood. However, it is believed to act as a phase-transfer catalyst by forming a complex with the reactants and transferring them between the two immiscible phases. It may also act as a nucleophile in certain reactions, where it attacks electrophilic sites on the reactants.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium. However, it is known to be relatively non-toxic and has low environmental impact. It has been used in various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium has several advantages for use in lab experiments. It is a highly efficient phase-transfer catalyst that can facilitate reactions between two immiscible phases. It is also relatively non-toxic and has low environmental impact, making it a safe and sustainable option for use in chemical synthesis. However, its use may be limited by its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium in scientific research. One potential application is in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. It may also be used in the development of new catalysts for chemical reactions, as well as in the production of specialty chemicals and materials. Further research is needed to fully understand the mechanism of action and potential applications of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium.
Métodos De Síntesis
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium can be synthesized through a multistep process involving the reaction of quinoline with dimethyltetrahydrofuran, followed by the addition of methoxyphosphinyloxyethyl chloride. The resulting product is then treated with a strong base to form the quaternary ammonium salt.
Aplicaciones Científicas De Investigación
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium has numerous applications in scientific research. It is commonly used as a phase-transfer catalyst in organic synthesis reactions, where it facilitates the transfer of reactants between two immiscible phases. It has also been used as a reagent in the synthesis of various heterocyclic compounds, including pyridines, quinolines, and benzimidazoles.
Propiedades
Número CAS |
109516-82-7 |
|---|---|
Nombre del producto |
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium |
Fórmula molecular |
C18H26NO4P+2 |
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
[(2R,5S)-2,5-dimethyl-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C38H63N2O7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-39-36(41)44-32-37(2)26-27-38(3,47-37)33-46-48(42,43)45-31-30-40-29-22-24-34-23-19-20-25-35(34)40/h19-20,22-25,29H,4-18,21,26-28,30-33H2,1-3H3,(H-,39,41,42,43)/t37-,38+/m0/s1 |
Clave InChI |
REMOGQMNWCFKEE-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@]1(CC[C@](O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
Sinónimos |
dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium SDZ 63-675 SDZ-63-675 SRI 63-675 SRI 63675 SRI-63-675 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




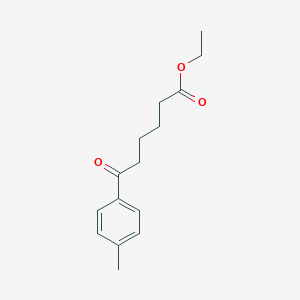
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
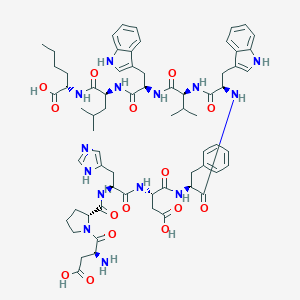

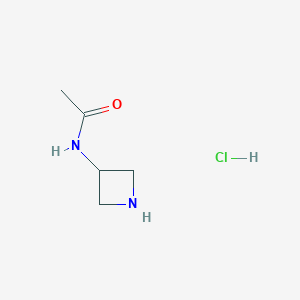

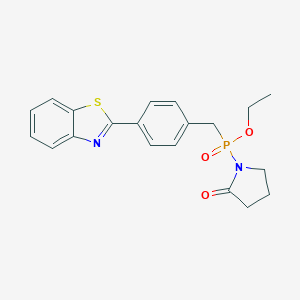
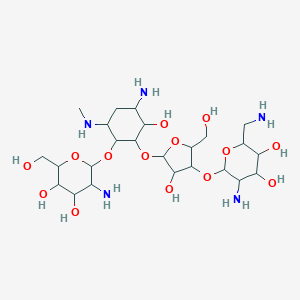
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)

